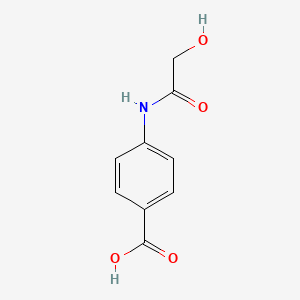
4-(2-Hydroxyacetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyacetamido)benzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyacetamido group at the para position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyacetamido)benzoic acid typically involves the acylation of 4-aminobenzoic acid with glycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the hydroxyacetamido group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, with careful control of temperature and pH to ensure high yield and purity .
化学反応の分析
Types of Reactions: 4-(2-Hydroxyacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
科学的研究の応用
4-(2-Hydroxyacetamido)benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Hydroxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can inhibit certain enzymes, leading to various biological effects .
類似化合物との比較
4-Hydroxybenzoic acid: Similar in structure but lacks the hydroxyacetamido group.
5-Acetamido-2-Hydroxybenzoic acid: Another derivative with similar properties but different biological activities.
2-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group, used in dye production.
Uniqueness: 4-(2-Hydroxyacetamido)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
4-[(2-hydroxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c11-5-8(12)10-7-3-1-6(2-4-7)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14) |
InChIキー |
PBDXOCMRVMIDFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















